Methyl 4-[(thiocyanatoacetyl)amino]benzoate
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Overview
Description
Methyl 4-[(thiocyanatoacetyl)amino]benzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a thiocyanato group attached to an acetylamino group, which is further connected to a benzoate moiety. The unique structure of this compound makes it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(thiocyanatoacetyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with thiocyanatoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(thiocyanatoacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The thiocyanato group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as primary amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Thiocyanato-substituted products.
Scientific Research Applications
Methyl 4-[(thiocyanatoacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-[(thiocyanatoacetyl)amino]benzoate involves its interaction with specific molecular targets in biological systems. The thiocyanato group is known to interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent modulation of protein function. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-[(thiocyanatoacetyl)amino]benzoate.
Thiocyanatoacetyl chloride: A reagent used in the synthesis of the compound.
Sulfonyl derivatives: Products formed from the oxidation of the thiocyanato group.
Uniqueness
This compound is unique due to the presence of both a thiocyanato group and an acetylamino group attached to a benzoate moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
methyl 4-[(2-thiocyanatoacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-17-7-12/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESPWXAIJZSXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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